Spiro[2.5]octane-5,7-dione
Overview
Description
Spiro[2.5]octane-5,7-dione is a chemical compound with the molecular formula C8H10O2 . It has a molecular weight of 138.17 . It is an off-white solid .
Synthesis Analysis
This compound is an important intermediate for the production of pharmaceutically active ingredients . The synthesis of this intermediate has been described in WO 2006/72362 and is quite complex, costly and unattractive for larger quantities . Therefore, there is a need for a new synthesis route to manufacture this compound efficiently and in the high quality needed for pharmaceutical intermediates .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H10O2 . The InChI code for this compound is 1S/C8H10O2/c9-6-3-7(10)5-8(4-6)1-2-8/h1-5H2 .Chemical Reactions Analysis
The synthesis of this compound involves a series of chemical reactions . A general process for preparing this compound is outlined in Scheme 1 . This process involves multiple steps and the use of various intermediates .Physical and Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 138.17 . The InChI code for this compound is 1S/C8H10O2/c9-6-3-7(10)5-8(4-6)1-2-8/h1-5H2 .Scientific Research Applications
Synthesis Methods and Derivatives
Spiro[2.5]octane-5,7-dione and its derivatives have been a subject of interest in various synthetic methods. A study by Jin et al. (2015) outlines a general synthetic route for this compound involving cyclization and decarboxylation, which is scalable and efficient compared to previous methods (Xiangle Jin et al., 2015). Another study by Tsuno et al. (2006) describes the cycloaddition reaction of Schiff bases with ketenes generated from 1,5,7-trioxaspiro[2.5]octane-4,8-diones, leading to spiro compounds (T. Tsuno et al., 2006).
Structural and Property Studies
Research has also been conducted on the structure–property relationships of compounds involving this compound. Kumar et al. (2011) studied the relationship for partially aliphatic polyimides containing alicyclic dianhydride and aromatic diamine units, highlighting the impact of the rigid, unsymmetrical spiro structure on the properties of polyimides (S. V. Kumar et al., 2011). Another study by Li et al. (2000) synthesized a novel spiro tricyclic dianhydride and explored its solubility and thermal properties, showcasing the influence of the spiro alicyclic structure on the physical properties of polyimides (Jun Li et al., 2000).
Biogenetic and Synthetic Applications
This compound derivatives have been explored in biogenetic contexts as well. Liu et al. (2013) isolated metabolites featuring chlorinated spiro[benzo[d][1,3]dioxine-2,7'-bicyclo[2.2.2]octane]-4,8'-dione from the scale-up fermentation cultures of the plant endophytic fungus Pestalotiopsis fici, providing insights into biosynthetic hypotheses involving diversified Diels-Alder reaction cascades (Ling Liu et al., 2013).
Safety and Hazards
The safety data sheet for Spiro[2.5]octane-5,7-dione suggests that it should be handled with care . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it is advised to collect and arrange disposal, keeping the chemical in suitable and closed containers .
Future Directions
Properties
IUPAC Name |
spiro[2.5]octane-5,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-3-7(10)5-8(4-6)1-2-8/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILINANKAWQCKOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(=O)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717103 | |
Record name | Spiro[2.5]octane-5,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893411-52-4 | |
Record name | Spiro[2.5]octane-5,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method for Spiro[2.5]octane-5,7-dione described in the research?
A1: The research outlines a "short and tandem" synthesis method for this compound utilizing Diethyl Acetonedicarboxylate as a starting material. [, ] This suggests a potentially more efficient and streamlined approach compared to other existing methods. The synthesis involves the cyclization of a tricarbonyl compound with specific acrylates, followed by decarboxylation to yield the final product. [] This approach could be advantageous for producing this compound for further research or potential applications.
Q2: What are the potential research applications of this compound?
A2: While the provided research focuses primarily on the synthesis of this compound [, ], its unique structure with the spirocyclic ring system makes it a potentially valuable building block in organic synthesis. Further research could explore its use in developing novel compounds with potential applications in areas like medicinal chemistry, materials science, or as a ligand in organometallic chemistry.
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